molecular formula C12H13FN4O B11746350 3-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide

3-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11746350
M. Wt: 248.26 g/mol
InChI Key: LVFSVFOCKKIMAR-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Ethylation: The ethyl group can be added via alkylation reactions using ethyl halides.

    Fluorophenyl Substitution: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-ethyl-N-(3-chlorophenyl)-1H-pyrazole-5-carboxamide
  • 3-amino-1-ethyl-N-(3-bromophenyl)-1H-pyrazole-5-carboxamide
  • 3-amino-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

3-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C12H13FN4O

Molecular Weight

248.26 g/mol

IUPAC Name

5-amino-2-ethyl-N-(3-fluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H13FN4O/c1-2-17-10(7-11(14)16-17)12(18)15-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H2,14,16)(H,15,18)

InChI Key

LVFSVFOCKKIMAR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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